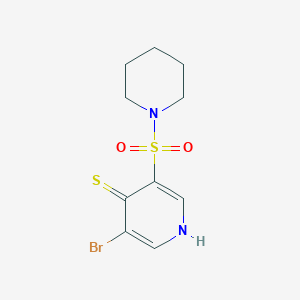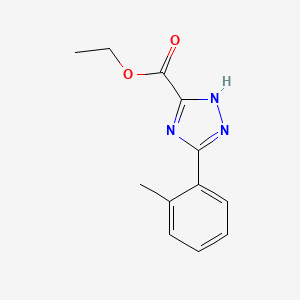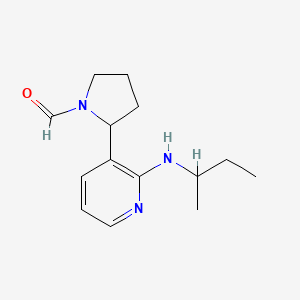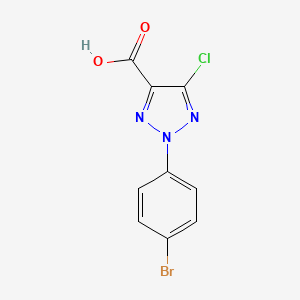
1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide is an organic compound characterized by the presence of an imidazole ring substituted with a nitrophenyl group and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide typically involves the reaction of 4-nitroaniline with imidazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The imidazole ring can undergo oxidation reactions to form imidazole N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium carbonate in dimethylformamide (DMF).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: Imidazole N-oxides.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for various chemical processes.
Eigenschaften
Molekularformel |
C10H8N4O3 |
|---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-10(15)9-5-13(6-12-9)7-1-3-8(4-2-7)14(16)17/h1-6H,(H2,11,15) |
InChI-Schlüssel |
VEXHPWKKGFCMIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=C(N=C2)C(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



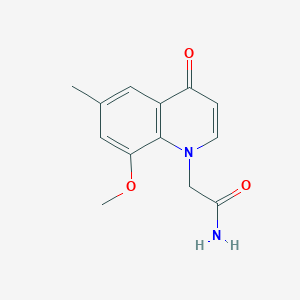

![2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B11802370.png)



